BCAT Enzyme Inhibition: Quantitative Comparison with a Reference Inhibitor
The target compound demonstrates measurable inhibitory activity against human branched-chain amino acid transaminase (BCATm), a target implicated in cancer metabolism. While its potency is modest (IC50 = 158 µM), this activity provides a validated starting point for structure-activity relationship (SAR) studies, particularly when compared to more potent inhibitors like BCAT-IN-4 (IC50 = 2.35 µM for hBCATc) [1]. The fluorine substituent is known to influence metabolic stability and binding, making this compound a useful tool for probing the SAR of BCAT inhibitors [2].
| Evidence Dimension | BCAT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.58×10⁵ nM (158 µM) |
| Comparator Or Baseline | BCAT-IN-4 (a reference BCAT inhibitor) with IC50 = 2.35 µM for hBCATc |
| Quantified Difference | Target compound is approximately 67-fold less potent than BCAT-IN-4 |
| Conditions | Human BCATm enzymatic assay; Amplex red-based fluorescence; 10 min incubation [1] |
Why This Matters
This data establishes the compound's activity in a therapeutically relevant enzymatic assay, enabling its use as a chemical probe or a starting scaffold for optimization, whereas analogs lacking the 4-fluorophenyl group may exhibit different potency or selectivity profiles.
- [1] BindingDB. BDBM50162488 (CHEMBL3792651). IC50 = 1.58E+5 nM for human BCATm. View Source
- [2] Bayer AG. (2020). Pyrimidinedione derivatives as BCAT inhibitors. Patent WO2020/193456. View Source
